molecular formula C19H22N2O4S B2416129 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-31-3

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2416129
CAS No.: 330190-31-3
M. Wt: 374.46
InChI Key: JPYRJMGDBBUXLJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and functional groups such as dimethoxybenzamido and carboxamide, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:

  • Formation of the Benzo[b]thiophene Core: : The benzo[b]thiophene core can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated thiophene with an aryl boronic acid in the presence of a palladium catalyst .

  • Introduction of the Dimethoxybenzamido Group: : The dimethoxybenzamido group can be introduced via an amide coupling reaction. This involves reacting 3,5-dimethoxybenzoic acid with an amine derivative of the benzo[b]thiophene core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Methylation: : The methyl group can be introduced through alkylation reactions, where a suitable methylating agent like methyl iodide is used in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the amide coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the amide groups, converting them to amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzo[b]thiophene derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

  • Biological Studies: : The compound can be used as a probe to study biological pathways involving sulfur-containing heterocycles. Its interactions with enzymes and receptors can provide insights into its mechanism of action.

  • Industrial Applications: : In the chemical industry, it can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The dimethoxybenzamido group may facilitate binding to proteins or enzymes, while the benzo[b]thiophene core can interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the functional groups present in the target compound.

    2,3-Diarylbenzo[b]thiophene: Similar structure but with different aryl substitutions.

    3,5-Dimethoxybenzoic Acid Derivatives: Compounds with similar amido groups but different core structures.

Uniqueness

2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the combination of its functional groups and the benzo[b]thiophene core. This combination imparts distinct chemical properties and biological activities that are not observed in simpler or structurally different analogs.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-10-4-5-15-14(6-10)16(17(20)22)19(26-15)21-18(23)11-7-12(24-2)9-13(8-11)25-3/h7-10H,4-6H2,1-3H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYRJMGDBBUXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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